molecular formula C6H12N2O2 B1587922 4-Methylpiperazine-2-carboxylic acid CAS No. 721876-16-0

4-Methylpiperazine-2-carboxylic acid

Cat. No. B1587922
M. Wt: 144.17 g/mol
InChI Key: LJMBMKKMKAFQAV-UHFFFAOYSA-N
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Description

4-Methylpiperazine-2-carboxylic acid (MPCA) is an organic compound that is used in a variety of scientific applications. It is a white solid with a molecular formula of C6H12N2O2 and a molecular weight of 140.17 g/mol. MPCA is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Application 1: Use in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: The piperazine moiety, which includes “4-Methylpiperazine-2-carboxylic acid”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
  • Results or Outcomes: The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were reviewed in a study . The study discussed the role of the piperazine ring and analyzed the drugs that showed such a moiety .

Application 2: Use in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis .
  • Summary of the Application: “1-(3-Aminopropyl)-4-methylpiperazine” is used as a precursor in organic synthesis for the preparation of furan-2-carboxylic acid .
  • Methods of Application: The compound is prepared by reacting “1-(3-Aminopropyl)-4-methylpiperazine” with furan-2-carbonyl chloride .
  • Results or Outcomes: The result of this reaction is furan-2-carboxylic acid [3- (4-methyl-piperazin-1-yl)-propyl]-amide .

Application 3: Use in Synthesis of Piperazine Derivatives

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: The compound is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes: The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .

properties

IUPAC Name

4-methylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMBMKKMKAFQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423592
Record name 4-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazine-2-carboxylic acid

CAS RN

721876-16-0
Record name 4-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-methylpiperazine-2-carboxylate (1.03 g, 6 mmol) was reacted with NaOH (0.48 g, 12 mmol) according to the procedure as described in Example 21, Step A to give the title compound as colorless oil (0.86 g, 100%). The compound was characterized by the following spectroscopic data:
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpiperazine-2-carboxylic acid
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Reactant of Route 6
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